molecular formula C15H12F2N4O2 B2407962 5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-73-3

5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2407962
CAS No.: 946331-73-3
M. Wt: 318.284
InChI Key: IKHWFEUMKGDCMS-UHFFFAOYSA-N
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Description

The compound “5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of heterocyclic compound . Heterocyclic compounds are key structural fragments of antiviral agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and heterocyclic rings . The structure of similar compounds has been determined by mass spectrometry and NMR spectroscopy .


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of these types of compounds . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : This compound is synthesized through reactions involving 5-cyano-1,3-dimethyluracil with ketones like acetone and butanone, producing various pyrido[2,3-d]pyrimidines in different yields (Su & Watanabe, 1982); (Su & Watanabe, 1984).
  • Formation of Bicyclic Compounds : In certain reactions, like those with ethyl cyanoacetate, 7-amino-6-cyano-1,3-dimethylpyrido[2,3-d]-pyrimidine-2,4(1H,3H)-dione is obtained, highlighting a versatile approach to bicyclic compound formation (Su & Watanabe, 1982).

Chemical Properties and Transformations

  • Chemical Reactivity with Aldehydes : Reactions with aliphatic aldehydes in formic acid yield diverse pyrido[2,3-d]pyrimidine derivatives, demonstrating the compound's reactivity and potential for varied derivative synthesis (Azev et al., 2015).
  • Facile Synthesis Methods : Efficient and simple synthesis methods have been developed for derivatives of pyrido[2,3-d]pyrimidine-2,4(3H)-dione, emphasizing the compound's accessibility for further study and application (Wang et al., 2016).

Pharmaceutical Research

  • Potential Biological Activity : Certain derivatives of pyrido[2,3-d]pyrimidine, like 5,7-diamino-pyrido[2,3-d]-pyrimidinediones, have shown potential for biological activity, suggesting a scope for pharmacological exploration (Tinh & Stadlbauer, 2008).

Crystallographic Studies

  • Structural Analysis : Crystallographic studies of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have provided insights into molecular and crystal structures, crucial for understanding the chemical properties and potential applications (Trilleras et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral properties . Additionally, novel synthetic methodologies could be developed to improve the druglikeness and ADME-Tox properties of these types of compounds .

Properties

IUPAC Name

5-(2,4-difluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O2/c1-20-13-12(14(22)21(2)15(20)23)11(5-6-18-13)19-10-4-3-8(16)7-9(10)17/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHWFEUMKGDCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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